molecular formula C6H7F2NS B1493049 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine CAS No. 1555527-48-4

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

Cat. No. B1493049
CAS RN: 1555527-48-4
M. Wt: 163.19 g/mol
InChI Key: KMJVIXOIXVHJJS-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine (CAS# 1555527-48-4) is a useful research chemical for organic synthesis . It has a molecular weight of 163.19 and a molecular formula of C6H7F2NS . The compound appears as a pale yellow to light yellow oil .


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: C1=CSC(=C1)C(CN)(F)F . The InChI string is InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.19 and a molecular formula of C6H7F2NS . It is slightly soluble in DMSO and methanol when heated . The compound appears as a pale yellow to light yellow oil .

Scientific Research Applications

  • Lipophilic Hydrogen Bond Donor Properties : The difluoromethyl group, as found in 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, has been studied for its role as a lipophilic hydrogen bond donor. It's considered a bioisostere of hydroxyl, thiol, or amine groups. Research by Zafrani et al. (2017) focused on understanding the druglike properties, hydrogen bonding, and lipophilicity of difluoromethyl compounds, which can aid in the rational design of drugs containing this moiety (Zafrani et al., 2017).

  • Synthesis of Enantioenriched Tertiary Benzylic Amines : The copper-catalyzed stereospecific C–S coupling reaction of thiols and enantioenriched tertiary benzylic amines, including 1-(thiophen-2-yl)ethanamine, has been explored by Jiang et al. (2018). This method results in highly enantiopure products and is significant for synthesizing a variety of tertiary benzylic amines (Jiang et al., 2018).

  • Corrosion Inhibition Studies : Kaya et al. (2016) conducted a study on the corrosion inhibition performances of some thiazole and thiadiazole derivatives, including derivatives similar to this compound, against iron corrosion. This research provides insights into the potential application of these compounds in protecting metals from corrosion (Kaya et al., 2016).

  • Electroluminescent and Emission Properties : Liu et al. (2016) explored the use of a star-shaped single-polymer system for RGB emission, which includes a derivative of this compound. This research is pertinent to the development of materials for electroluminescence and amplified spontaneous emission applications (Liu et al., 2016).

  • Catalytic Chemical Amide Synthesis : El Dine et al. (2015) developed an efficient method for amide bond synthesis using a catalyst derived from a compound similar to this compound. This method is significant in the field of peptide synthesis (El Dine et al., 2015).

  • Iron(II) Complex Synthesis and Reactivity : Research by Das et al. (2017) involved the synthesis and characterization of iron(II) complexes using a bis(thioether) amine ligand, demonstrating potential applications in catalysis and materials chemistry (Das et al., 2017).

properties

IUPAC Name

2,2-difluoro-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJVIXOIXVHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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